2-Amino-4,5-dimethyoxyindane
Description
2-Amino-4,5-dimethoxyindane is a bicyclic aromatic compound featuring an indane backbone (a fused benzene and cyclopentane ring) substituted with methoxy groups at the 4- and 5-positions and an amino group at the 2-position. These compounds share a common indane scaffold but differ in substituent type and position, which critically influence their biological activity and toxicity profiles.
Properties
CAS No. |
83598-56-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-7-5-8(12)6-9(7)11(10)14-2/h3-4,8H,5-6,12H2,1-2H3 |
InChI Key |
OVOZNCAEVHJDNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(C2)N)C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methoxy-6-methyl-2-aminoindan
- Substituents : Methoxy (-OCH₃) at position 5, methyl (-CH₃) at position 4.
- Pharmacology: Exhibits serotonergic activity analogous to 3,4-methylenedioxymethamphetamine (MDMA), likely due to its ability to modulate serotonin release and reuptake.
- Key Difference: The methyl group at position 6 may reduce steric hindrance, enhancing receptor interaction compared to 2-amino-4,5-dimethoxyindane.
5-Iodo-2-aminoindan
- Substituents : Iodo (-I) at position 3.
- Pharmacology: Acts as a non-neurotoxic analog of para-iodoamphetamine, with reduced dopaminergic toxicity. The bulky iodine substituent may hinder blood-brain barrier penetration, mitigating neurotoxicity while retaining partial receptor affinity .
- Key Difference : Halogenation at position 5 alters electronic properties and metabolic stability compared to methoxy-substituted analogs.
Heterocyclic Amines (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
- Structure : Imidazopyridine core with phenyl and methyl substituents.
- Toxicity: Highly carcinogenic in rodents, inducing colon, mammary, and lymphoid tumors via DNA adduct formation .
- Key Difference: The indane scaffold of 2-amino-4,5-dimethoxyindane lacks the conjugated heterocyclic system implicated in mutagenicity, suggesting a safer profile.
Table 1: Comparative Analysis of Aminoindanes and Related Compounds
Key Observations:
Substituent Effects :
- Methoxy groups enhance lipophilicity and receptor binding affinity but may increase metabolic oxidation risks.
- Halogens (e.g., iodine) reduce neurotoxicity but lower CNS penetration due to increased molecular weight and polarity .
Biological Activity: Aminoindanes with para-substituted electron-donating groups (e.g., -OCH₃) exhibit stronger serotonergic effects, while meta-substitution (e.g., -CH₃) may alter selectivity .
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